molecular formula C9H7N3O3S B2910655 N-(4-nitrobenzo[d]thiazol-5-yl)acetamide CAS No. 1421585-84-3

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2910655
CAS No.: 1421585-84-3
M. Wt: 237.23
InChI Key: DJHLTTYKRLLXKW-UHFFFAOYSA-N
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Description

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide (CAS 1421585-84-3) is a synthetic organic compound based on the benzo[d]thiazole scaffold . This structure is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active compounds . The molecular framework incorporates an acetamide group and a nitro substituent, functional groups commonly explored to modulate the biological activity and physicochemical properties of lead molecules . As a benzo[d]thiazole derivative, this compound is primarily utilized in research and development settings. It serves as a key intermediate or building block for the synthesis of more complex molecules. Researchers may employ it in various in vitro assays to investigate structure-activity relationships (SAR), particularly in the search for new therapeutic agents . Benzothiazole cores are frequently studied for their diverse biological activities, though the specific applications and mechanism of action for this compound require further experimental investigation. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-nitro-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c1-5(13)11-6-2-3-7-8(10-4-16-7)9(6)12(14)15/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHLTTYKRLLXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)SC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Nitrobenzo D Thiazol 5 Yl Acetamide

Structural Modifications and Analog Design:The literature found discusses derivatization of other benzothiazole (B30560) scaffolds, but not specifically for the 4-nitro-5-acetamide substituted core, making it impossible to provide accurate information on substituent variations, side chain derivatization, or hybridization with other heterocycles for this particular compound.

Generating an article based on related compounds would not meet the user's explicit and strict requirement to focus exclusively on "N-(4-nitrobenzo[d]thiazol-5-yl)acetamide" and would involve making scientifically unsubstantiated extrapolations. Therefore, to ensure scientific accuracy and adherence to the provided instructions, the article cannot be produced at this time.

Emerging Synthetic Techniques in Compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for the synthesis of complex molecules. For a target such as this compound, two particularly relevant emerging techniques are microwave-assisted synthesis and catalytic C-H functionalization/C-S bond formation. These methods offer significant advantages over traditional synthetic approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture.

While a direct microwave-assisted synthesis for this compound has not been explicitly reported, the synthesis of analogous nitrobenzothiazole and acetamide (B32628) derivatives has been successfully achieved using this technology. For instance, the synthesis of various Schiff bases of 2-amino-6-nitrobenzothiazole (B160904) has been efficiently carried out under microwave irradiation, demonstrating the compatibility of the nitrobenzothiazole core with this technique. Similarly, the acetylation of aminobenzothiazoles has been explored, which is the key final step in the formation of the target compound.

A plausible microwave-assisted approach to this compound would likely involve a two-step process:

Synthesis of the precursor, 4-nitrobenzo[d]thiazol-5-amine (B2562089): This intermediate would likely be prepared via classical nitration and amination reactions of a suitable benzothiazole precursor.

Microwave-assisted N-acetylation: The resulting 4-nitrobenzo[d]thiazol-5-amine would then be acetylated. In a typical procedure, the amine would be reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in a suitable solvent under microwave irradiation. The use of acetic acid as both a reagent and solvent under microwave conditions has also been reported for the acetylation of other aminobenzothiazoles.

The table below summarizes typical conditions that could be adapted for the microwave-assisted acetylation of 4-nitrobenzo[d]thiazol-5-amine, based on analogous reactions reported in the literature.

ParameterTypical ConditionsRationale
Acetylating Agent Acetic anhydride, Acetyl chloride, Acetic acidProvides the acetyl group for the amide formation.
Solvent Ethanol, Acetic acid, DMF (N,N-Dimethylformamide)A polar solvent is required for efficient microwave absorption.
Catalyst Glacial acetic acid (catalytic amount)Can protonate the carbonyl of the acetylating agent, increasing its electrophilicity.
Microwave Power 100 - 300 WProvides the energy to drive the reaction to completion in a short time.
Temperature 80 - 150 °CControlled temperature to avoid decomposition of starting materials or products.
Reaction Time 5 - 30 minutesSignificantly shorter than conventional heating methods.

This proposed microwave-assisted method would be expected to offer a rapid and efficient route to this compound, in line with the principles of green chemistry by reducing reaction times and potentially the use of harsh reaction conditions.

Catalytic C-H Functionalization and C-S Bond Formation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and increasingly utilized strategy in organic synthesis. It allows for the formation of new bonds without the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. In the context of benzothiazole synthesis, catalytic C-H functionalization and the related catalytic C-S bond formation are emerging as key technologies for the construction of the core heterocyclic ring.

The synthesis of the benzothiazole ring system fundamentally relies on the formation of a carbon-sulfur bond. Modern catalytic methods, often employing transition metals like copper, palladium, or rhodium, have been developed to facilitate this crucial step. These reactions can involve the intramolecular cyclization of thioanilide precursors via C-H functionalization or the direct coupling of aryl halides with a sulfur source.

For the specific synthesis of the this compound core, these catalytic methods could be envisioned to construct the 4-nitrobenzothiazole framework from appropriately substituted aniline (B41778) derivatives. For example, a substituted thioanilide could undergo an intramolecular C-H functionalization/C-S bond formation reaction to yield the benzothiazole ring.

Several catalytic systems have been reported for the synthesis of benzothiazoles, which could potentially be adapted for the synthesis of the 4-nitro-substituted core. These include:

Copper-catalyzed C-S bond formation: Copper catalysts are widely used to promote the coupling of aryl halides with sulfur nucleophiles to form C-S bonds. This approach could be used to construct the benzothiazole ring from an ortho-haloaniline derivative and a sulfur source.

Palladium-catalyzed C-H functionalization: Palladium catalysts are highly effective in directing the functionalization of C-H bonds. A strategy could involve the palladium-catalyzed intramolecular cyclization of a thioanilide precursor, where a C-H bond on the aniline ring is activated to form the C-S bond of the thiazole (B1198619) ring.

Visible-light photoredox catalysis: This emerging area uses light to drive chemical reactions, often under very mild conditions. The synthesis of benzothiazoles via radical cyclization of thioanilides, involving C-H functionalization and C-S bond formation, has been achieved using this technology.

The table below provides an overview of representative catalytic systems used for the synthesis of benzothiazoles, which could form the basis for developing a synthesis of the 4-nitrobenzothiazole core of the target molecule.

Catalyst SystemReaction TypeGeneral SubstratesKey Advantages
CuI / Ligand C-S Cross-Couplingo-Haloanilines and a sulfur sourceUse of an inexpensive and abundant metal catalyst.
Pd(OAc)₂ / Ligand Intramolecular C-H FunctionalizationThioanilidesHigh efficiency and functional group tolerance.
Ru(II) or Rh(II) complexes Directed C-H Amination/FunctionalizationSubstituted benzothiazolesHigh regioselectivity for functionalization of the benzothiazole core.
Visible-light photoredox catalyst Radical CyclizationThioanilidesEnvironmentally friendly, using light as the energy source and often molecular oxygen as the oxidant.

While the direct application of these methods to the synthesis of this compound would require specific adaptation and optimization, they represent the forefront of synthetic strategies for constructing the benzothiazole scaffold. The development of such catalytic routes would offer a more sustainable and efficient alternative to traditional multi-step synthetic sequences.

Advanced Spectroscopic and Analytical Characterization of N 4 Nitrobenzo D Thiazol 5 Yl Acetamide

Comprehensive Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR data for N-(4-nitrobenzo[d]thiazol-5-yl)acetamide could be found.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data detailing the characteristic vibrational frequencies for this compound are not available in the reviewed literature.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

There is no available mass spectrometry or high-resolution mass spectrometry data to confirm the molecular weight and fragmentation pattern of this compound.

Assessment of Compound Purity and Identity

Elemental Analysis (CHN, S)

No elemental analysis results for Carbon, Hydrogen, Nitrogen, and Sulfur content for this compound have been reported.

Chromatographic Purity Analysis (e.g., Thin Layer Chromatography)

Information regarding the chromatographic analysis, such as TLC, for assessing the purity of this compound is not present in the available scientific literature.

Computational Chemistry and Molecular Modeling Studies of N 4 Nitrobenzo D Thiazol 5 Yl Acetamide

Quantitative Structure-Activity Relationship (QSAR) Analysis

A Quantitative Structure-Activity Relationship (QSAR) analysis for N-(4-nitrobenzo[d]thiazol-5-yl)acetamide would involve the statistical correlation of its structural features with its biological activity. Research on a series of nitrobenzothiazole derivatives as antimalarial agents has demonstrated the utility of QSAR in this chemical class. ajchem-a.com A hypothetical QSAR study for this compound would require a dataset of structurally similar compounds with corresponding biological activity data.

Table 1: Hypothetical Data for QSAR Analysis of this compound Analogues

Compound IDMolecular WeightLogPPolar Surface Area (Ų)Biological Activity (IC50, µM)
NBT-1251.252.8105.55.2
NBT-2265.283.1105.53.8
NBT-3237.222.5115.78.1
NBT-4281.33.595.32.5

This table is illustrative and does not represent actual experimental data.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking simulations are instrumental in predicting how a ligand such as this compound might bind to a protein target. This section would typically detail such investigations.

Target Protein Selection

Computational studies often explore the interaction of novel compounds with a variety of protein targets to elucidate potential therapeutic applications. For this compound, relevant targets could include those implicated in infectious diseases, cancer, and neurodegenerative disorders. Examples of such targets that have been studied with related benzothiazole (B30560) compounds include:

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): A key enzyme in Mycobacterium tuberculosis.

NQO2 (NAD(P)H:quinone oxidoreductase 2): An enzyme involved in cellular defense against oxidative stress.

COX (Cyclooxygenase): Enzymes targeted by nonsteroidal anti-inflammatory drugs.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, implicated in cancer.

BACE1 (Beta-secretase 1): A primary target in Alzheimer's disease research.

Gac/Rsm pathway components: Bacterial signal transduction systems.

Prediction of Binding Modes and Affinities

A molecular docking study would predict the binding orientation of this compound within the active site of a target protein and estimate the binding affinity, typically expressed as a docking score in kcal/mol. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.

Table 2: Illustrative Molecular Docking Results for this compound

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
DprE14P8C-8.5Cys387, Gly133, Lys418
NQO21ZX1-7.9Tyr155, Trp105, His161
COX-25KIR-9.2Arg120, Tyr355, Val523
VEGFR-24ASD-8.8Cys919, Asp1046, Glu885
BACE12ZJE-7.5Asp32, Gln73, Tyr71

This table is for illustrative purposes only and does not reflect actual research findings.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding mode predicted by docking. An MD simulation for this compound complexed with a target protein would involve tracking atomic movements over a set period (e.g., 100 nanoseconds). Key analyses would include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would be constructed based on its predicted binding mode with a specific target. This model, typically comprising features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, could then be used for virtual screening of large chemical databases to identify novel compounds with similar features and potentially improved activity.

Exploration of Biological Targets and Mechanistic Interactions of N 4 Nitrobenzo D Thiazol 5 Yl Acetamide

Enzyme Inhibition Assays

Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial flavoenzyme essential for the cell wall biosynthesis of Mycobacterium tuberculosis. acs.orgnih.gov Its vital role in mycobacterial viability has made it a significant target for the development of new antitubercular agents. nih.govresearchgate.net Research into DprE1 inhibitors has highlighted the activity of compounds containing a benzothiazole (B30560) scaffold. plos.org

The mechanism of inhibition by certain benzothiazinone (BTZ) derivatives involves the reduction of a nitro group to a reactive nitroso form. nih.gov This intermediate then forms an irreversible covalent bond with a key cysteine residue (Cys387) within the active site of the DprE1 enzyme, leading to its inactivation. nih.govplos.org

In a study focused on developing selective DprE1 inhibitors, a series of 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives were synthesized and evaluated. acs.orgresearchgate.net Several of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis (H37Rv strain). The most promising derivatives exhibited potent antitubercular effects, as detailed in the table below. acs.org

Compound DerivativeMIC (μM)
I (R1 = H; R2 = OMe)1.01
I (R1 = Cl; R2 = H)0.91
I (R1 = R2 = H)0.82
I (R1 = H; R2 = Br)1.04

Modulation of NQO2 (NAD(P)H quinone oxidoreductase 2) Activity

NAD(P)H quinone oxidoreductase 2 (NQO2) is an enzyme implicated in various physiological and pathological processes, and its inhibitors are being investigated for potential applications in oncology and neurodegenerative diseases. nih.govnih.gov The benzothiazole scaffold has been identified as a promising framework for the design of potent NQO2 inhibitors. nih.gov

A comprehensive study involved the design and synthesis of fifty-five benzothiazole analogues. These compounds were subsequently evaluated for their ability to inhibit NQO2. The research found that several derivatives exhibited high potency. Notably, a 6-acetamide substituted 3',4',5'-trimethoxybenzothiazole analogue was identified as a potent inhibitor with an IC50 value of 31 nM. nih.gov Another highly active compound was 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, which showed an IC50 of 25 nM. nih.gov Conversely, the study also observed that benzothiazole derivatives containing nitro substituents were generally weak inhibitors of the NQO2 enzyme. nih.gov

CompoundNQO2 Inhibition IC50 (nM)
6-acetamide (3',4',5'-trimethoxybenzothiazole analogue)31
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole25
6-methoxy (3',4',5'-trimethoxybenzothiazole analogue)51
6-amino (3',4',5'-trimethoxybenzothiazole analogue)79

Interaction with Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. nih.gov The inhibition of COX isoforms, particularly COX-2, is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Thiazole (B1198619) and benzothiazole derivatives have been investigated for their potential as COX inhibitors. researchgate.netnih.gov

Molecular docking studies have been performed on related compounds, such as N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino) phenoxy)acetamide, to explore their binding potential within the active site of the COX-2 enzyme. researchgate.net Such computational analyses suggest that this class of compounds may serve as a promising foundation for the development of new anti-inflammatory agents. researchgate.net Furthermore, other research has successfully identified various 4-substituted thiazole analogues as potent and selective inhibitors of COX-2, with some derivatives displaying IC50 values in the low nanomolar range. nih.gov

Potential Inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels. nih.gov Because tumor growth is highly dependent on angiogenesis, VEGFR-2 has become a major target for the development of anticancer therapies. nih.govresearchgate.net

Several research initiatives have focused on synthesizing and evaluating thiazole and benzothiazole derivatives as potential VEGFR-2 inhibitors. nih.govmdpi.com One study reported a series of novel candidates that inhibited VEGFR-2 kinase activity at sub-micromolar concentrations, with IC50 values ranging from 0.19 to 0.60 µM. nih.gov In another investigation, a 3-nitrophenylthiazolyl derivative (compound 4d) was found to possess good VEGFR-2 inhibitory activity and was shown to induce apoptosis in MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net

Compound SeriesVEGFR-2 Inhibition IC50 (µM)
Novel Quinoxaline Derivatives (Compound 11)0.19
Novel Quinoxaline Derivatives (Range)0.19 - 0.60

Assessment of BACE1 (Beta-secretase 1) Inhibition

Beta-secretase 1 (BACE1) is an enzyme that plays a pivotal role in the amyloidogenic pathway, leading to the production of β-amyloid peptides. nih.gov The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease, making BACE1 a prime therapeutic target for disease modification. Research has explored various heterocyclic compounds for their BACE1 inhibitory potential. nih.gov

Among the chemical classes investigated, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives have been described as inhibitors of BACE1. nih.gov These findings suggest that the thiazolyl acetamide (B32628) scaffold may be a valuable starting point for designing novel BACE1 inhibitors, although specific data on N-(4-nitrobenzo[d]thiazol-5-yl)acetamide itself in this context is not detailed in the available literature.

Urease Inhibition

Urease is a nickel-containing enzyme produced by various bacteria and plants. In pathogenic bacteria, its activity, which hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide, is a significant virulence factor contributing to pathogenesis. researchgate.netnih.gov Consequently, urease inhibitors are of considerable interest.

A study focused on the synthesis of a novel series of nitrothiazolacetamide derivatives conjugated to thioquinazolinones found these compounds to be potent urease inhibitors. researchgate.net The synthesized molecules were screened in vitro against urease, demonstrating IC50 values that were significantly lower than that of the standard inhibitor, thiourea. The most active compound from this series exhibited an uncompetitive pattern of inhibition against the urease enzyme. researchgate.net

CompoundUrease Inhibition IC50 (µM)
Nitrothiazolacetamide Derivatives (Range)2.22 ± 0.09 to 8.43 ± 0.61
Thiourea (Standard)22.50 ± 0.44

Investigation of Interactions with Microbial Two-Component Systems (e.g., Gac/Rsm)

Significant research has identified a novel benzothiazole derivative, designated SN12, which demonstrates notable activity by targeting the Gac/Rsm two-component system in Pseudomonas aeruginosa. This system is a key regulator of virulence factors and biofilm formation in this opportunistic pathogen. While the precise chemical identity of SN12 as this compound is not explicitly stated in the abstracts of the research, the findings on this benzothiazole derivative provide the most relevant insights into the potential microbial interactions of this class of compounds.

The Gac/Rsm system is a complex signal transduction pathway that controls the expression of numerous genes, including those for quorum sensing and the production of exoproducts that contribute to the pathogenicity of P. aeruginosa. The interaction of SN12 with this system suggests a mechanism for inhibiting bacterial virulence and biofilm formation, which are critical for chronic infections.

Research Findings on SN12, a Benzothiazole Derivative:

Target SystemOrganismKey FindingsReference
Gac/Rsm Two-Component SystemPseudomonas aeruginosaSN12 demonstrates remarkable biofilm inhibition at nanomolar concentrations. nih.govnih.gov
Gac/Rsm PathwayPseudomonas aeruginosaThe compound is suggested to function as an antibacterial synergist by targeting this system. nih.govnih.gov

These findings underscore the potential of benzothiazole derivatives to act as inhibitors of crucial bacterial regulatory systems.

Studies on Biochemical Pathways and Metabolic Transformation (excluding toxicological outcomes)

Similar to the receptor binding studies, there is a lack of specific research in the public domain on the biochemical pathways and metabolic transformation of this compound. Studies on related but structurally distinct compounds, such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, have explored their metabolic activation by enzymes like prostaglandin H synthase. However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. Consequently, information regarding the specific enzymes involved in its metabolism, its metabolic fate, or the formation of any metabolites remains uncharacterized in the available scientific literature.

Structure Activity Relationship Sar Delineation for N 4 Nitrobenzo D Thiazol 5 Yl Acetamide and Its Analogues

Systematic Evaluation of Substituent Effects on Biological Efficacy

The biological efficacy of benzothiazole (B30560) derivatives is highly sensitive to the nature and position of substituents on the core ring structure. SAR studies on related compounds reveal critical insights applicable to N-(4-nitrobenzo[d]thiazol-5-yl)acetamide.

The nitro group (NO₂) is a key feature. Its strong electron-withdrawing nature significantly influences the electronic properties of the benzothiazole system. mdpi.com Studies on analogous nitro-containing heterocyclic compounds, such as 5-nitro-1,10-phenanthroline, have shown that the nitro moiety can be crucial for specific biological activities, like antimycobacterial effects, by modulating intracellular mechanisms. mdpi.com Replacing the nitro group with other electron-withdrawing groups, such as cyano or halogen atoms, often leads to a marked decrease in activity, highlighting the specific role of the NO₂ group. mdpi.com Furthermore, the position of the nitro group is critical; isomers with the nitro group at different positions on the benzene (B151609) ring of the benzothiazole scaffold exhibit varied potencies, likely due to altered interactions with the biological target.

Modifications to the acetamide (B32628) group at the 5-position also profoundly impact biological activity. The length of the alkyl chain, substitution on the acetyl methyl group, or replacement of the entire acetamide with other functional groups can alter the compound's polarity, hydrogen bonding capacity, and steric profile. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, substitutions on the terminal phenyl ring were systematically varied to probe their effect on cytotoxicity. ijcce.ac.ir Introducing different moieties with diverse electronic features on this part of the molecule helped to establish clear SAR trends. ijcce.ac.ir

The following table illustrates hypothetical SAR data based on common observations in related benzothiazole series, demonstrating the impact of substituents on a generic biological activity (e.g., inhibitory concentration).

CompoundR1 (Position 4)R2 (at Acetamide)Biological Activity (IC₅₀, µM)
Parent -NO₂ -CH₃ 5.0
Analog 1a-NH₂-CH₃25.0
Analog 1b-Cl-CH₃12.5
Analog 1c-H-CH₃40.0
Analog 2a-NO₂-CF₃2.1
Analog 2b-NO₂-Cyclopropyl8.7
Analog 2c-NO₂-Phenyl15.3

Note: This table is illustrative and based on general principles of medicinal chemistry for benzothiazole analogs.

Correlation of Molecular Descriptors with Observed Activities

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For benzothiazole derivatives, 3D-QSAR models have been successfully developed to predict the biological efficacy of new analogues. researchgate.net

These models correlate molecular descriptors—numerical values representing steric, electronic, and hydrophobic properties—with activity. Key electronic descriptors include the Hammett constant (σ), which quantifies the electron-donating or -withdrawing effect of a substituent. For this compound, the strong electron-withdrawing nature of the nitro group (a high positive σ value) is a dominant feature. Hydrophobicity, often described by the partition coefficient (log P), is another critical parameter, as it governs the molecule's ability to cross cell membranes. Steric factors, such as molar refractivity or Taft's steric parameter (Es), describe the size and shape of substituents and their potential to cause steric hindrance at the receptor binding site.

A typical QSAR equation might take the form: log(1/IC₅₀) = k₁σ + k₂logP + k₃Es + C

In studies of related benzothiazole inhibitors, it has been found that specific combinations of these properties are required for optimal activity. For example, a statistically significant 3D-QSAR model developed for benzothiazole derivatives acting as p56lck inhibitors showed a high correlation coefficient (r² > 0.8), indicating its predictive power. researchgate.net Such models help rationalize the observed SAR and guide the design of new compounds with potentially enhanced activity.

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For various classes of benzothiazole derivatives, pharmacophore models have been generated that highlight the key interaction points. researchgate.netresearchgate.net

A common pharmacophore model for biologically active benzothiazoles often includes:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the nitro group are potent HBAs. The carbonyl oxygen of the acetamide group also serves as an HBA. researchgate.net

Hydrogen Bond Donors (HBD): The N-H group of the acetamide is a primary hydrogen bond donor. researchgate.net

Aromatic Rings (AR): The fused benzene ring of the benzothiazole scaffold provides a hydrophobic surface for π-π stacking or hydrophobic interactions with the target protein. researchgate.net

Hydrophobic Sites (H): The methyl group of the acetamide moiety can contribute to hydrophobic interactions.

Based on a set of known inhibitors for a specific target like the p56lck kinase, a six-point pharmacophore hypothesis (AADHRR) was developed, consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net This model suggests that the precise spatial orientation of these features is crucial for binding affinity and biological function. The this compound structure fits such a model well, with the nitro and carbonyl groups acting as acceptors, the amide NH as a donor, and the benzothiazole system providing the aromatic and hydrophobic features.

Iterative Design and Synthesis Based on SAR Insights

The insights gained from SAR, QSAR, and pharmacophore studies form the basis of a rational, iterative drug design cycle. This process involves designing new molecules, synthesizing them, evaluating their biological activity, and then feeding the results back to refine the computational models and design the next generation of compounds.

An example of this approach can be seen in the development of antitubercular benzothiazole derivatives. researchgate.net In one study, a ligand-based drug design approach was used to develop a pharmacophore model for DprE1 inhibitors. This model guided the synthesis of a series of 15 novel 2-(6-nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives. researchgate.net The screening of these compounds revealed that molecules with specific halogen substitutions exhibited potent enzyme inhibition. researchgate.net

This iterative cycle is illustrated in the following workflow:

Initial Screening: A library of diverse benzothiazole analogues, including the parent this compound, is synthesized and tested to identify initial hits.

SAR Analysis: The relationship between structural changes (e.g., moving the nitro group, altering the acetamide linker) and biological activity is analyzed to build an initial SAR model.

Computational Modeling: QSAR and pharmacophore models are generated to quantify the SAR and identify key structural features for activity.

Rational Design of New Analogues: Based on the models, a new, focused library of compounds is designed to optimize the identified pharmacophoric features and physicochemical properties. For instance, if a hydrophobic pocket is identified, new analogues with larger hydrophobic groups on the acetamide moiety might be proposed.

Synthesis and Evaluation: The newly designed compounds are synthesized and tested, and the results are used to validate and refine the SAR and computational models.

This cyclical process allows for the systematic optimization of the lead compound, leading to analogues with improved potency, selectivity, and pharmacokinetic properties.

In Vitro and in Vivo Pre Clinical Research Areas for N 4 Nitrobenzo D Thiazol 5 Yl Acetamide Excluding Clinical Human Trials, Dosage, Safety/adverse Effects

Antimicrobial Efficacy Studies

Antibacterial Activity Against Pathogenic Strains

No published studies were found that specifically investigated the antibacterial activity of N-(4-nitrobenzo[d]thiazol-5-yl)acetamide against pathogenic bacterial strains. Therefore, no data on its spectrum of activity or minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa is currently available.

Antifungal Activity Spectrum

Similarly, there is a lack of available research on the antifungal properties of this compound. Studies screening this compound against fungal pathogens like Candida albicans or Aspergillus fumigatus have not been identified, and thus its antifungal activity spectrum remains uncharacterized.

Antitubercular Activity Against Mycobacterium tuberculosis

No specific data from preclinical studies evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis could be located. While nitro-containing compounds are a known area of interest in tuberculosis research, specific efficacy data for this particular molecule is not present in the available literature.

Antiviral Activity Screening

A review of existing literature did not yield any studies that have screened this compound for antiviral activity. Consequently, its potential efficacy against any viral pathogens is currently unknown.

Antiparasitic Activity Assessment

There is no publicly available research assessing the antiparasitic activity of this compound. Its potential to inhibit the growth of parasites such as Plasmodium falciparum or Trypanosoma cruzi has not been reported.

Anthelmintic Activity Evaluation

No studies were found that specifically evaluated the anthelmintic activity of this compound against parasitic worms. Therefore, its potential as a treatment for helminth infections is yet to be investigated.

Exploration of Analgesic Potential

No published studies were found that investigate the analgesic properties of this compound.

Investigation of Antidiabetic Effects

There is no available research detailing the investigation of this compound for antidiabetic effects.

Anticancer Potential in Relevant In Vitro Models

No in vitro studies on the anticancer potential of this compound in relevant cancer cell line models have been identified in the public domain.

Future Perspectives and Emerging Research Avenues for N 4 Nitrobenzo D Thiazol 5 Yl Acetamide

Rational Design of Highly Potent and Selective Analogues

The principle of rational drug design is pivotal for transforming a promising scaffold into a clinical candidate. For N-(4-nitrobenzo[d]thiazol-5-yl)acetamide, this involves the systematic, structure-guided modification of its chemical architecture to enhance potency and selectivity. Future research will heavily rely on understanding the structure-activity relationships (SAR) of the nitrobenzothiazole core. nih.govbenthamscience.com By strategically modifying the acetamide (B32628) and nitro groups, researchers can fine-tune the molecule's interaction with its biological target. For instance, studies on related nitrobenzothiazole derivatives have shown that such modifications can significantly influence inhibitory activity. nih.govnih.gov

Computational tools are indispensable in this process. Molecular docking studies, for example, can simulate the binding of this compound analogues to the active site of a target protein, predicting their binding affinity and orientation. researchgate.netmdpi.com This in-silico approach allows for the screening of a vast number of virtual compounds, prioritizing those with the most promising profiles for synthesis and subsequent in-vitro testing. This strategy not only accelerates the discovery process but also provides deep insights into the molecular basis of the drug's action, guiding further optimization. nih.gov

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer. Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute. Benzothiazole (B30560) derivatives are known for their broad spectrum of biological activities, suggesting they may act on multiple cellular pathways. ijsrst.compcbiochemres.comijper.org Future research on this compound should therefore include comprehensive screening against a wide panel of biological targets, such as various kinases or enzymes.

This multi-targeting capability could lead to more effective therapies, particularly for diseases driven by redundant or interconnected signaling pathways. For example, a compound that simultaneously inhibits a key cancer-driving protein and a pathway involved in drug resistance could offer a significant therapeutic advantage. nih.gov Identifying and validating the multiple targets of this compound and its rationally designed analogues could reveal novel therapeutic applications and more robust treatment strategies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing every stage of drug discovery, from target identification to lead optimization. bohrium.comnih.govnih.gov For this compound, AI algorithms can be trained on large datasets of known benzothiazole derivatives and their biological activities to build predictive models. premierscience.com These models can then be used to:

Predict Activity: Forecast the potential efficacy of novel, unsynthesized analogues against specific targets. mdpi.com

Optimize Properties: Predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to improve the drug-likeness of new designs. ajchem-a.com

De Novo Design: Generate entirely new molecular structures based on desired pharmacological profiles. nih.gov

By leveraging AI, researchers can navigate the vast chemical space with greater efficiency, significantly reducing the time and cost associated with identifying high-quality drug candidates. nih.govpremierscience.com This data-driven approach allows for the rapid iteration of design-synthesis-test cycles, accelerating the journey from a chemical scaffold to a potential therapeutic.

Advanced Analytical Techniques for Metabolite Identification and Quantification

Understanding how a drug is metabolized in the body is a critical aspect of its preclinical and clinical development. The identification and quantification of metabolites are essential for evaluating a compound's pharmacokinetic profile and identifying any potentially active or toxic byproducts. researchgate.net Modern analytical techniques, particularly liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS), are the cornerstone of these studies. sciex.com

Future research on this compound will involve in-vitro studies using liver microsomes and other tissue fractions to generate metabolites. researchgate.net Advanced mass spectrometry techniques, such as electron activated dissociation (EAD), can provide detailed structural information, making it easier to pinpoint the exact sites of biotransformation on the molecule. sciex.com A thorough understanding of its metabolic fate is crucial for predicting its behavior in humans and ensuring its safety and efficacy.

Collaborative Research Initiatives in Chemical Biology

The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. Advancing a compound like this compound from a laboratory curiosity to a therapeutic agent requires the combined expertise of synthetic chemists, pharmacologists, computational biologists, and clinicians. jchemrev.com

Future progress will likely be driven by collaborative initiatives that bridge academia and industry. These partnerships facilitate the sharing of resources, data, and specialized knowledge. Open-source platforms and consortia can further amplify these efforts by creating a shared ecosystem for innovation. Such collaborations are essential for tackling the multifaceted challenges of drug development and for translating the therapeutic potential of promising scaffolds like the benzothiazoles into tangible clinical benefits. nih.govjchemrev.com

Data Tables

Table 1: Key Research Avenues and Methodologies

Research Avenue Key Methodologies Desired Outcome
Rational Analogue Design Molecular Docking, SAR Studies, Computational Chemistry Increased potency, higher target selectivity, improved pharmacokinetic properties
Polypharmacology Broad-panel kinase screening, phenotypic assays Identification of multiple targets, novel therapeutic indications, synergistic effects
AI/ML Integration Predictive modeling, de novo design algorithms, ADMET prediction Accelerated discovery timeline, reduced costs, design of novel scaffolds
Metabolite Identification LC-HRMS, Electron Activated Dissociation (EAD), in-vitro metabolism assays Comprehensive pharmacokinetic profile, identification of active/toxic metabolites
Collaborative Initiatives Academic-industry partnerships, open-source data sharing Pooling of expertise and resources, accelerated translation to clinical studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.